Naphthacene

Description

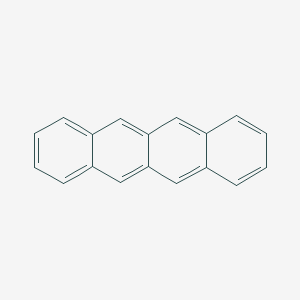

Structure

3D Structure

Properties

IUPAC Name |

tetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLREYGFSNHWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=CC=CC4=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059045 | |

| Record name | Naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

"Orange leaflets from xylene"; melting point = 341 degrees C; [Merck Index] Has slight green fluorescence in daylight; [Hawley] | |

| Record name | Naphthacene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-24-0 | |

| Record name | Naphthacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthacene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYJ5Z6712R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

357 °C. [ChemIDplus] | |

| Record name | Naphthacene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Structure and Band Gap of Naphthacene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthacene, also known as tetracene, is a polycyclic aromatic hydrocarbon that has garnered significant interest within the organic electronics community. Its well-defined semiconducting properties make it a model compound for studying charge transport in organic materials and a promising candidate for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). A thorough understanding of its electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap, is paramount for the design and optimization of such devices. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailing both experimental and computational methodologies for their determination and presenting key quantitative data.

Electronic Structure of this compound

The electronic properties of organic semiconductors are fundamentally governed by the energy levels of their frontier molecular orbitals: the HOMO and the LUMO. In this compound, the extensive π-conjugation across its four fused benzene (B151609) rings leads to delocalized molecular orbitals, which are crucial for charge transport.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is the highest energy level occupied by electrons in the ground state of the molecule. The energy of the HOMO level is related to the ionization potential and corresponds to the energy required to remove an electron from the molecule. In the context of organic electronics, the HOMO level is critical for hole injection and transport.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy level that is devoid of electrons in the ground state. The energy of the LUMO level is related to the electron affinity and represents the energy released when an electron is added to the molecule. The LUMO level is essential for electron injection and transport.

-

Band Gap: The energy difference between the HOMO and LUMO levels is defined as the electronic or energy band gap (Eg). This is a critical parameter that determines the optical and electrical properties of the material.[1] The band gap dictates the energy of photons a material can absorb and emit and influences its conductivity. Materials with a larger band gap are typically insulators, while those with smaller band gaps are semiconductors.[2] this compound's band gap falls within the semiconductor range, making it suitable for various electronic applications.

Quantitative Data: HOMO, LUMO, and Band Gap of this compound

The HOMO, LUMO, and band gap of this compound have been determined by various experimental techniques and computational methods. The table below summarizes some of the reported values. It is important to note that experimental values can be influenced by factors such as the physical state of the sample (solution, thin film, or single crystal), the measurement technique, and the surrounding environment. Similarly, computational values depend on the level of theory and basis set employed.[3]

| Parameter | Experimental Value (eV) | Computational Value (eV) | Method of Determination |

| HOMO | -5.3 to -5.4 | -5.15 to -5.5 | Ultraviolet Photoelectron Spectroscopy (UPS)[4][5] |

| LUMO | -2.4 to -2.9 | -2.3 to -2.7 | Inverse Photoelectron Spectroscopy (IPES), Cyclic Voltammetry (CV) |

| Electronic Band Gap (Eg) | 2.4 to 2.9 | 2.48 to 2.8 | UV-Vis Spectroscopy, UPS/IPES |

| Optical Band Gap | ~2.4 | - | UV-Vis Spectroscopy |

Experimental Protocols for Electronic Characterization

The determination of the electronic properties of this compound relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Sample Preparation: Thin-Film Deposition by Thermal Evaporation

For many solid-state measurements, this compound is prepared as a thin film. Thermal evaporation in a high-vacuum environment is a common method to produce high-purity, well-ordered films.

Materials and Equipment:

-

High-purity this compound powder (purified by temperature gradient sublimation)

-

Substrate (e.g., silicon wafer with a dielectric layer like SiO₂, quartz, or indium tin oxide-coated glass)

-

High-vacuum chamber (pressure < 10-6 Torr)

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Substrate holder with temperature control

-

Crucible (e.g., alumina (B75360) or tungsten boat) for the source material

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. This typically involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas. A final UV-ozone or plasma treatment can be used to create a hydrophilic surface.

-

Substrate Mounting: Mount the cleaned substrate onto the substrate holder in the vacuum chamber.

-

Source Preparation: Place the purified this compound powder into the crucible.

-

Vacuum Pumping: Evacuate the chamber to a base pressure of at least 10-6 Torr to minimize contamination.

-

Deposition:

-

Heat the crucible containing the this compound to its sublimation temperature.

-

Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for this compound is 0.1-1 Å/s.

-

Maintain the substrate at a desired temperature during deposition. The substrate temperature can influence the morphology and crystallinity of the resulting film.

-

-

Cooling and Venting: Once the desired film thickness is achieved, close the shutter to the source and allow the substrate to cool down before venting the chamber with an inert gas like nitrogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of this compound by measuring its absorption of light as a function of wavelength. The onset of absorption corresponds to the energy required to excite an electron from the HOMO to the LUMO.

Materials and Equipment:

-

This compound (thin film or in solution)

-

Spectroscopic grade solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or cyclohexane)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (for solution measurements)

Procedure for Solution Measurement:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.5. A typical starting concentration is 10-5 M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the reference beam path of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Fill a second quartz cuvette with the this compound solution. Place it in the sample beam path and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Determine the absorption edge (λonset) from the long-wavelength side of the absorption spectrum.

-

The optical band gap (Eg) can be estimated using the following equation: Eg (eV) = 1240 / λonset (nm)

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode (SCE))

-

Counter electrode (e.g., platinum wire)

-

-

This compound solution in a suitable solvent (e.g., anhydrous and deoxygenated acetonitrile (B52724) or dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP)) at a concentration of ~0.1 M

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Electrode Polishing: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm), followed by sonication in deionized water and the solvent to be used.

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) and the supporting electrolyte in the chosen solvent.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution.

-

Measurement:

-

Set the potential window of the potentiostat to scan over the expected oxidation and reduction potentials of this compound.

-

Perform a cyclic voltammogram by sweeping the potential at a specific scan rate (e.g., 50-100 mV/s).

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple: HOMO (eV) = - [Eox - E1/2(Fc/Fc+) + 4.8] LUMO (eV) = - [Ered - E1/2(Fc/Fc+) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level.)

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique used to directly measure the energy of the HOMO level and the work function of a material. It involves irradiating the sample with ultraviolet photons and measuring the kinetic energy of the emitted photoelectrons.

Materials and Equipment:

-

Ultra-high vacuum (UHV) chamber (pressure < 10-9 Torr)

-

UV photon source (typically a helium discharge lamp, He I at 21.22 eV and He II at 40.81 eV)

-

Electron energy analyzer

-

Sample holder with electrical contacts

Procedure:

-

Sample Preparation: Prepare a thin film of this compound on a conductive substrate inside the UHV chamber or transfer it into the chamber without breaking vacuum.

-

Measurement:

-

Irradiate the sample with UV photons from the helium lamp.

-

Measure the kinetic energy distribution of the emitted photoelectrons using the electron energy analyzer.

-

-

Data Analysis:

-

The HOMO energy level is determined from the onset of the highest energy peak in the UPS spectrum relative to the Fermi level.

-

The work function of the material can be determined from the secondary electron cutoff in the spectrum.

-

Computational Methodology: Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for predicting and understanding the electronic structure of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

Software:

-

Gaussian, Q-Chem, ORCA, or other quantum chemistry software packages.

General Procedure:

-

Geometry Optimization: The first step is to obtain an accurate molecular geometry of this compound. This is typically done by performing a geometry optimization calculation at a chosen level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d) or larger).

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

-

Data Analysis: The output of the calculation will provide the energies of the HOMO and LUMO, from which the electronic band gap can be calculated. It is important to note that the calculated absolute orbital energies can be sensitive to the chosen functional and basis set, but the energy gap is often in good agreement with experimental values.

Visualization of the Characterization Workflow

The process of determining the electronic structure and band gap of this compound involves a logical flow of experimental and computational steps. The following diagram, generated using Graphviz (DOT language), illustrates this workflow.

Caption: Workflow for the determination of the electronic structure of this compound.

Conclusion

The electronic structure and band gap of this compound are fundamental properties that dictate its performance in organic electronic devices. This technical guide has provided an in-depth overview of the HOMO, LUMO, and band gap of this compound, supported by a compilation of quantitative data from both experimental and computational studies. Detailed protocols for key characterization techniques, including thin-film deposition, UV-Vis spectroscopy, cyclic voltammetry, and ultraviolet photoelectron spectroscopy, have been presented to aid researchers in their practical investigations. Furthermore, a logical workflow has been visualized to guide the comprehensive characterization of this compound's electronic properties. A thorough understanding and precise measurement of these parameters are crucial for the continued development and application of this compound and other organic semiconductors in next-generation electronic technologies.

References

An In-depth Technical Guide to the Fundamental Photophysical Properties of Naphthacene

Introduction

Naphthacene, also known as tetracene, is a polycyclic aromatic hydrocarbon (PAH) consisting of four linearly fused benzene (B151609) rings.[1][2] As a prominent member of the acene series, it serves as a fundamental building block in the field of organic electronics and photonics. Its rigid, planar structure and extensive π-conjugated system give rise to distinct electronic and optical properties, making it a subject of intense research for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] Understanding the fundamental photophysical processes that govern the fate of absorbed light energy in this compound is critical for the rational design and optimization of these devices. This technical guide provides a detailed overview of its core photophysical properties, the experimental methodologies used for their characterization, and a visualization of the underlying processes.

Core Photophysical Properties of this compound

The photophysical behavior of this compound is dictated by the transitions between its electronic states. The extended conjugation, compared to smaller acenes like naphthalene (B1677914) and anthracene (B1667546), causes a bathochromic (red) shift in its absorption and emission spectra, with absorption bands extending into the visible region, which is responsible for its characteristic orange color.[3][4][5]

The key quantitative photophysical parameters for this compound (tetracene) are summarized in the table below. It is important to note that these values can exhibit some variation depending on the solvent, temperature, and aggregation state of the molecules.

| Parameter | Symbol | Typical Value | Solvent / Conditions |

| Absorption Maxima | λabs | ~474 nm, ~444 nm, ~418 nm | Solution |

| Molar Absorptivity | ε | > 10,000 M-1cm-1 at λmax | Solution |

| Emission Maximum | λem | ~498 nm, ~533 nm, ~574 nm | In anthracene crystal[6] |

| Fluorescence Quantum Yield | Φf | ~0.2 - 0.3 | Solution |

| Singlet Excited State Lifetime | τs | ~5 - 12 ns | Solution |

| Intersystem Crossing Rate | kisc | > 8.5 x 106 s-1 | Toluene[7] |

| Internal Conversion Rate | kic | ~107 - 108 s-1 (Estimated) | Solution[8] |

Key Photophysical Processes: A Jablonski Diagram View

The interaction of this compound with light initiates a series of competing radiative and non-radiative decay processes. These pathways, which dictate the overall photophysical response, are best visualized using a Jablonski diagram.

-

Absorption (Excitation): Upon absorbing a photon of appropriate energy, a this compound molecule is promoted from its ground electronic state (S0) to a higher singlet excited state (S1, S2, etc.). This is a very fast process, occurring on the femtosecond (10-15 s) timescale. The absorption spectrum of this compound vapor shows a band with pronounced vibrational structure from approximately 500 nm to 350 nm.[9]

-

Vibrational Relaxation & Internal Conversion (IC): Following excitation to a higher vibrational level of an excited state, the molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of that electronic state. This occurs on the picosecond (10-12 s) timescale. If excited to a higher electronic state (e.g., S2), the molecule typically undergoes rapid, non-radiative internal conversion to the lowest singlet excited state (S1).[10]

-

Fluorescence: From the S1 state, the molecule can return to the ground state (S0) by emitting a photon. This radiative process is known as fluorescence. Because some energy is lost through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. Fluorescence typically occurs on the nanosecond (10-9 s) timescale.

-

Intersystem Crossing (ISC): A non-radiative process where the molecule transitions from the lowest singlet excited state (S1) to an isoenergetic triplet state (T1). This process involves a change in spin multiplicity and is formally forbidden, but it can occur in molecules with sufficient spin-orbit coupling. For many polyacenes, ISC is a significant deactivation pathway.

-

Phosphorescence: Once in the triplet state (T1), the molecule can return to the ground state (S0) by emitting a photon. This radiative transition is also spin-forbidden, resulting in a much longer lifetime, typically from microseconds to seconds. Due to this long lifetime, the triplet state is highly susceptible to quenching by molecular oxygen, and phosphorescence is often only observed in deoxygenated solutions or solid matrices at low temperatures.

Caption: Jablonski diagram illustrating the primary photophysical pathways for this compound.

Experimental Protocols

Characterization of this compound's photophysical properties requires a suite of spectroscopic techniques. Below are the detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

-

Principle: This technique measures the attenuation of a beam of light as it passes through a sample. The absorption is wavelength-dependent and is governed by the Beer-Lambert Law, which relates absorbance to the concentration of the analyte, the path length of the cuvette, and the molar absorptivity (ε), a characteristic property of the molecule at a given wavelength.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. This instrument contains a light source (deuterium and tungsten lamps), a monochromator to select the wavelength, a beam splitter, sample and reference holders, and a detector.

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a spectroscopic-grade solvent (e.g., cyclohexane, toluene) in a volumetric flask.

-

Serial dilutions are performed to create a series of solutions with concentrations typically in the micromolar (10-6 M) range. The final concentration should yield an absorbance maximum between 0.1 and 1.0 to ensure linearity.

-

-

Measurement:

-

A quartz cuvette with a 1 cm path length is filled with the pure solvent to record a baseline (blank).

-

The same cuvette is then filled with the this compound solution, and the absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm).

-

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified directly from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert equation (A = εcl) from the absorbance at λmax, the known concentration (c), and the path length (l).

Steady-State Fluorescence Spectroscopy

-

Principle: This method measures the fluorescence emission from a sample after excitation at a fixed wavelength. The sample is excited by a high-intensity light source, and the emitted light is collected, typically at a 90° angle to the excitation beam, to minimize detection of scattered excitation light.

-

Instrumentation: A spectrofluorometer, which includes an excitation source (e.g., Xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., photomultiplier tube - PMT).

-

Sample Preparation:

-

Solutions are prepared similarly to UV-Vis spectroscopy, but are typically more dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.[11]

-

For quantum yield measurements, solutions may need to be deoxygenated by bubbling with an inert gas (N2 or Ar), as dissolved oxygen can quench fluorescence.

-

-

Measurement:

-

An excitation wavelength is chosen, usually corresponding to an absorption maximum.

-

The emission spectrum is scanned over a range of longer wavelengths.

-

To determine the fluorescence quantum yield (Φf), a comparative method (e.g., the Williams or Demas and Crosby method) is often used. The integrated fluorescence intensity and absorbance of the this compound sample are compared to those of a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate) under identical conditions.

-

-

Data Analysis: The emission spectrum reveals the wavelengths of maximum fluorescence intensity. The quantum yield is calculated using the integrated intensities, absorbances, and refractive indices of the sample and the standard.

Time-Resolved Fluorescence Spectroscopy

-

Principle: This technique measures the decay of fluorescence intensity over time following excitation with a short pulse of light. The most common method is Time-Correlated Single Photon Counting (TCSPC). It measures the time delay between the excitation pulse and the detection of the first emitted photon, building a histogram of photon arrival times which represents the fluorescence decay profile.

-

Instrumentation: A TCSPC system includes a high-repetition-rate pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a sample holder, a fast single-photon detector (e.g., MCP-PMT or SPAD), and TCSPC electronics.

-

Sample Preparation: Sample preparation is identical to that for steady-state fluorescence.

-

Measurement:

-

The sample is excited with the pulsed laser.

-

The emission is monitored at the fluorescence maximum.

-

The instrument response function (IRF) is measured by replacing the sample with a scattering solution.

-

-

Data Analysis: The measured decay curve is deconvoluted with the IRF and fitted to an exponential or multi-exponential decay function. The time constant(s) of the fit yield the fluorescence lifetime(s) (τs).

Standard Experimental Workflow

The characterization of a photophysical compound like this compound follows a logical progression of experiments to build a complete picture of its behavior.

Caption: Standard workflow for the photophysical characterization of this compound.

This compound exhibits a rich set of photophysical properties defined by its four-ring, π-conjugated structure. Its strong absorption in the blue-violet region of the visible spectrum and subsequent fluorescence are central to its function in optoelectronic applications. The deactivation of its excited state is a competition between fluorescence and non-radiative pathways, including internal conversion and efficient intersystem crossing to the triplet manifold. A comprehensive understanding of these properties, obtained through the rigorous application of steady-state and time-resolved spectroscopic techniques, is essential for leveraging this compound and its derivatives in the next generation of organic electronic materials.

References

- 1. Tetracene - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. omlc.org [omlc.org]

The Synthesis of Naphthacene and its Derivatives: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and biological significance of the naphthacene core.

This compound, also known as tetracene, is a polycyclic aromatic hydrocarbon consisting of four linearly fused benzene (B151609) rings. This scaffold is of significant interest in materials science for its semiconducting properties, often utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). In the realm of drug development, the this compound core is famously present in the tetracycline (B611298) class of antibiotics, a widely used group of protein synthesis inhibitors. Furthermore, derivatives of the closely related naphthalene (B1677914) and naphthoquinone structures have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, suggesting the potential for novel therapeutic agents based on the broader this compound framework.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, detailed experimental protocols for key reactions, a summary of quantitative data, and an exploration of the known biological activities and their underlying signaling pathways.

Core Synthetic Strategies

The synthesis of the this compound core can be broadly categorized into several key strategies, each offering distinct advantages in terms of accessibility of starting materials, scalability, and the potential for introducing functional groups.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful and frequently employed method for constructing the this compound skeleton. A common approach involves the [4+2] cycloaddition of a diene with a dienophile to form a key intermediate, which is subsequently aromatized.

A prominent example is the synthesis of 5,12-naphthacenequinone (B46369) (also known as 5,12-tetracenequinone), a crucial precursor to this compound. This can be achieved through the Diels-Alder reaction of an in situ-generated isobenzofuran (B1246724) with 1,4-naphthoquinone (B94277).[1] The resulting adduct can then be converted to the quinone.

Friedel-Crafts Reactions

Classical Friedel-Crafts acylation and alkylation reactions provide another viable route to the this compound core. A well-established method involves the Friedel-Crafts acylation of tetralin with phthalic anhydride (B1165640).[1] This reaction, typically catalyzed by a Lewis acid such as aluminum chloride, forms a keto-acid intermediate that can be cyclized and subsequently aromatized to yield the this compound skeleton.

Reduction of Naphthacenequinones

As mentioned, 5,12-naphthacenequinone is a common and stable intermediate in several synthetic routes. The final step to obtain the parent this compound is the reduction of this quinone. Various reducing agents can be employed for this transformation.

Quantitative Data on this compound Synthesis

The following table summarizes quantitative data for selected synthetic reactions leading to this compound and its derivatives. Please note that yields can vary significantly based on the specific substrates, reaction conditions, and purification methods used.

| Starting Materials | Reaction Type | Product | Yield (%) | Reference(s) |

| Phthaldehyde and HSiEt3, then 1,4-naphthoquinone | Diels-Alder | 5,12-Naphthacenequinone | Good | [1] |

| Phthalic anhydride and tetralin | Friedel-Crafts | 5,12-Dihydrothis compound | Good | [1] |

| Anthracene and Maleic Anhydride | Diels-Alder | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | High | [2] |

Experimental Protocols

Protocol 1: Synthesis of 5,12-Naphthacenequinone via Diels-Alder Reaction

This protocol is based on the reaction of an in-situ generated isobenzofuran with 1,4-naphthoquinone.

Materials:

-

Phthalaldehyde

-

Triethylsilane (HSiEt3)

-

Scandium(III) triflate (Sc(OTf)3)

-

1,4-Naphthoquinone

-

Toluene (anhydrous)

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add phthalaldehyde and anhydrous toluene.

-

Add triethylsilane (HSiEt3) to the solution.

-

Add a catalytic amount of scandium(III) triflate (Sc(OTf)3).

-

Heat the reaction mixture to 135 °C to facilitate the formation of the isobenzofuran intermediate.

-

After the formation of the intermediate (the reaction can be monitored by TLC), add 1,4-naphthoquinone to the reaction mixture.

-

Continue heating at reflux to allow the Diels-Alder reaction to proceed.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, 5,12-naphthacenequinone, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold toluene.

-

The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound by Reduction of 5,12-Naphthacenequinone

Materials:

-

5,12-Naphthacenequinone

-

Zinc dust

-

Glacial acetic acid

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend 5,12-naphthacenequinone in glacial acetic acid.

-

Add an excess of zinc dust to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The color of the reaction mixture will change as the reduction proceeds.

-

After the reaction is complete (typically monitored by a color change from yellow/orange to a lighter color), cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and zinc salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as xylene or by sublimation.

Biological Activity and Signaling Pathways

While the this compound core itself is primarily explored for its material properties, its derivatives and related structures have shown significant biological activities, making them of interest to drug development professionals.

Tetracycline Antibiotics

The most prominent examples of biologically active this compound derivatives are the tetracycline antibiotics. These compounds inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This bacteriostatic action is effective against a broad spectrum of bacteria.

Anticancer Activity of Naphthoquinone and Naphthalene Derivatives

Structurally related naphthalene and naphthoquinone derivatives have demonstrated promising anticancer activities through various mechanisms of action:

-

STAT3 Inhibition: Some naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and metastasis. These inhibitors can directly interact with the STAT3 SH2 domain, preventing its phosphorylation and dimerization.

-

Kinase Inhibition: Naphthamide derivatives have been developed as potent inhibitors of protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By blocking the signaling of such kinases, these compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis.

-

Topoisomerase Inhibition: Certain naphthoquinone derivatives act as topoisomerase inhibitors. These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

-

Induction of Apoptosis via ROS: Some 1,4-naphthoquinone derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS). The increase in intracellular ROS can trigger stress-activated signaling pathways, such as the p38/MAPK and Akt pathways, ultimately leading to programmed cell death.

Photodynamic Therapy

This compound and its derivatives have been investigated for their potential use as photosensitizers in photodynamic therapy (PDT). In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer generates cytotoxic reactive oxygen species, such as singlet oxygen, which leads to localized tumor destruction.

Visualizing Synthetic and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic routes to this compound.

Caption: this compound derivative inhibiting STAT3.

Caption: Apoptosis induction by a derivative.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Packing of Naphthacene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthacene, also known as tetracene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of materials science and organic electronics. As a p-type organic semiconductor, its charge transport properties are intrinsically linked to its solid-state arrangement, specifically the crystal structure and molecular packing. A thorough understanding of these crystallographic features is paramount for the rational design of this compound-based materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This technical guide provides a comprehensive overview of the crystal structure and molecular packing of this compound, summarizing key crystallographic data and detailing the experimental protocols for its determination.

Crystal Structure of this compound Polymorphs

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures depending on the conditions of its preparation, such as the method of crystal growth (e.g., from the melt, solution, or vapor phase) and the substrate used for thin-film deposition. The two most well-characterized polymorphs are the bulk, single-crystal form and a thin-film phase.

The bulk single-crystal structure of this compound was determined by Holmes et al. and is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 114446. This polymorph crystallizes in the triclinic space group P-1 and is characterized by a herringbone packing motif, a common arrangement for polycyclic aromatic hydrocarbons. In this arrangement, the planar this compound molecules are not co-facially stacked but are tilted with respect to each other, resembling the pattern of herringbone fabric. This packing is a consequence of the optimization of intermolecular C-H···π interactions and the minimization of steric hindrance.

A second polymorph is often observed in thin films of this compound. While detailed single-crystal data for this phase is less common, X-ray diffraction studies of thin films have provided insights into its structure. This thin-film phase also adopts a triclinic crystal system but with different unit cell parameters compared to the bulk form.

The crystallographic data for these two polymorphs are summarized in the table below for easy comparison.

| Parameter | Bulk Single Crystal (CCDC 114446) | Thin-Film Polymorph |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 7.90 | 7.941 |

| b (Å) | 6.03 | 6.03 |

| c (Å) | 13.53 | 13.53 |

| α (°) | 100.3 | 100.3 |

| β (°) | 113.2 | 113.2 |

| γ (°) | 86.3 | 86.3 |

| Volume (ų) | 754.7 | 760.1 |

| Z | 2 | 2 |

| Calculated Density (g/cm³) | 1.29 | 1.28 |

Molecular Packing

The arrangement of molecules in the crystal lattice, or molecular packing, is crucial in determining the electronic properties of organic semiconductors. In the case of this compound, the herringbone arrangement in the bulk single-crystal form leads to anisotropic charge transport. The degree of π-orbital overlap between adjacent molecules is a key factor influencing charge mobility. In the herringbone structure, the edge-to-face orientation of the molecules results in weaker π-π interactions compared to a co-facial π-stacking arrangement.

The thin-film polymorph, while also triclinic, may exhibit subtle differences in molecular packing that can significantly impact the performance of thin-film devices. The orientation of the crystallites with respect to the substrate and the morphology of the film are also critical factors.

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be grown by various methods, with physical vapor transport (PVT) being one of the most common and effective techniques.

Physical Vapor Transport (PVT)

-

Sample Preparation: A small amount of purified this compound powder is placed in a quartz ampoule. The ampoule is then evacuated to a high vacuum (typically < 10⁻⁵ Torr) and sealed.

-

Furnace Setup: The sealed ampoule is placed in a horizontal or vertical tube furnace with a defined temperature gradient.

-

Sublimation and Crystallization: The end of the ampoule containing the this compound powder (the source zone) is heated to a temperature sufficient for sublimation (e.g., 200-250 °C). The other end of the ampoule (the growth zone) is maintained at a slightly lower temperature.

-

Crystal Growth: The this compound molecules sublime in the hot zone, travel down the temperature gradient, and crystallize on the cooler walls of the ampoule in the growth zone. The slow and controlled cooling of the growth zone over several days to weeks allows for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms within the unit cell are determined using computational methods (structure solution). These initial positions are then refined against the experimental diffraction data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and atomic coordinates.

Visualization of Experimental Workflow

The logical flow from sample preparation to the final determination of the crystal structure can be visualized as follows:

Naphthacene CAS number and chemical properties.

An In-depth Technical Guide to Naphthacene: CAS Number and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as tetracene or benz[b]anthracene, is a polycyclic aromatic hydrocarbon (PAH) consisting of four linearly fused benzene (B151609) rings. It is an orange, crystalline solid that has garnered significant interest in the fields of organic electronics and materials science.[1][2][3] Its properties as a p-type organic semiconductor make it a valuable component in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its CAS number, detailed experimental protocols for its purification and characterization, and visualizations of its properties and experimental workflows.

Core Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. These values are compiled from various sources and represent a consensus in the scientific literature.

Identifiers and Key Data

| Property | Value | Reference(s) |

| CAS Number | 92-24-0 | |

| Molecular Formula | C₁₈H₁₂ | |

| Molecular Weight | 228.29 g/mol | |

| Appearance | Orange crystalline powder or leaflets | |

| Synonyms | Tetracene, 2,3-Benzanthracene, Benz[b]anthracene, Chrysogen, Rubene |

Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | >300 °C; reported values include 341 °C and 357 °C | |

| Boiling Point | 436.7 °C at 760 mmHg; 305.1 °C (rough estimate) | |

| Density | 1.19 - 1.35 g/cm³ | |

| Water Solubility | 1.507 µg/L at 25 °C | |

| UV-Vis Absorption (λmax) | 277 nm | |

| LogP (Octanol/Water) | 5.15 - 5.76 | |

| Vapor Pressure | 2.02 x 10⁻⁷ mmHg at 25 °C |

Electronic Properties

| Property | Value | Reference(s) |

| Semiconductor Type | p-Type | |

| Ionization Energy | 7.0 eV | |

| HOMO Level (calculated) | ~ -5.2 eV | |

| LUMO Level (calculated) | ~ -2.7 eV | |

| Energy Gap (calculated) | ~ 2.5 eV |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for the purification and characterization of this compound.

Purification of this compound

A common and effective method for purifying commercially available or synthesized this compound involves a combination of column chromatography and vacuum sublimation.

Objective: To obtain high-purity this compound suitable for electronic device fabrication or analytical standards.

Materials:

-

Crude this compound

-

Neutral alumina (B75360) (for column chromatography)

-

Sodium-dried benzene or toluene (B28343) (as eluent)

-

Ethanol

-

Vacuum sublimation apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Crystallization (Optional Pre-purification):

-

Dissolve the crude this compound in a minimal amount of hot toluene or xylene.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the orange needles via vacuum filtration and wash with cold ethanol.

-

Dry the crystals under vacuum.

-

-

Column Chromatography:

-

Prepare a chromatography column with a slurry of neutral alumina in benzene.

-

Dissolve the crystallized or crude this compound in a minimum volume of sodium-dried benzene.

-

Carefully load the solution onto the top of the alumina column.

-

Elute the column with sodium-dried benzene, collecting the colored fraction containing this compound.

-

Remove the solvent from the collected eluent using a rotary evaporator under reduced pressure.

-

-

Vacuum Sublimation:

-

Place the this compound obtained from chromatography into a vacuum sublimation apparatus.

-

Heat the apparatus to approximately 186 °C under high vacuum.

-

This compound will sublime and deposit as pure crystals on the cold finger or cooler parts of the apparatus.

-

Carefully collect the sublimed, high-purity this compound.

-

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of this compound.

Objective: To determine the purity of a this compound sample using a reverse-phase HPLC method.

Instrumentation & Reagents:

-

HPLC system with a UV-Vis detector

-

Newcrom R1 or equivalent C18 reverse-phase column

-

Acetonitrile (B52724) (MeCN), HPLC grade

-

Deionized water

-

Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. An acidic modifier like phosphoric acid (or formic acid for MS detection) is typically added. A common starting point is a 70:30 (v/v) mixture of MeCN:Water.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Chromatographic Conditions:

-

Column: Newcrom R1 or C18 column.

-

Mobile Phase: Acetonitrile/Water/Acid mixture.

-

Flow Rate: 1.0 mL/min (typical).

-

Injection Volume: 10 µL (typical).

-

Detection: UV detector set at a wavelength where this compound absorbs strongly (e.g., 277 nm).

-

Column Temperature: 25 °C.

-

-

Analysis: Inject the sample solution into the HPLC system. The purity is determined by integrating the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Diagrams created using the DOT language to illustrate key concepts and workflows related to this compound.

References

Spectroscopic characterization of Naphthacene (UV-Vis, IR, NMR).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of naphthacene, a polycyclic aromatic hydrocarbon. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic properties, offering a comprehensive reference for its identification and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound, also known as tetracene, is a pale orange powder, a characteristic that arises from its extended conjugated π-electron system, which causes a shift of its absorption spectrum into the visible region.[1][2]

Absorption and Emission Data

The electronic absorption and fluorescence emission maxima of this compound are summarized in the table below. The absorption spectrum of this compound shows multiple bands in the visible region.[3]

| Parameter | Solvent | Wavelength (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** |

| Absorption (λmax) | Benzene (B151609) | 475 | 10,000[4] |

| Absorption (λmax) | - | 425, 453, 485[3] | Not specified |

| Fluorescence Emission (λmax) | Solid solution in anthracene (B1667546) | 498, 533, 574 | Not applicable |

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis absorption spectrum of a polycyclic aromatic hydrocarbon like this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent, such as benzene or hexane. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer, typically between 0.1 and 1 AU.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.

-

Select the desired wavelength range for scanning, which for this compound should encompass both the UV and visible regions (e.g., 200-800 nm).

-

-

Blank Measurement: Fill a clean cuvette with the pure solvent to be used for the sample solution. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step is crucial to subtract the absorbance of the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups and fingerprint of a molecule. The IR spectrum of this compound is characterized by absorptions arising from C-H and C-C bond vibrations within its aromatic structure.

Characteristic IR Peaks

The table below summarizes the key IR absorption bands for this compound. These values are typically obtained from a KBr pellet or a thin solid film of the sample.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| 1620 - 1450 | Aromatic C=C ring stretching | Medium to Strong |

| ~900 - 675 | Aromatic C-H out-of-plane bending | Strong |

Note: The exact peak positions and intensities can vary slightly depending on the sampling method and instrument.

Experimental Protocols: IR Spectroscopy

This is a common technique for analyzing solid samples.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder into a pellet press.

-

-

Pellet Formation: Apply pressure using a hydraulic or manual press to form a thin, transparent, or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

This method involves depositing a thin film of the solid sample onto an IR-transparent salt plate.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

-

Film Formation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Spectral Acquisition: Mount the salt plate in the spectrometer's sample holder and obtain the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm its symmetric aromatic structure.

NMR Spectroscopic Data

The chemical shifts for the protons and carbons of this compound are presented below. Due to the molecule's symmetry, not all 12 protons or 18 carbons are chemically equivalent.

¹H NMR Data (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 8.0 | Multiplet | Not specified |

Note: The aromatic protons of this compound typically appear as a complex multiplet in the downfield region of the spectrum.

¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120 - 150 |

Note: Aromatic carbons typically resonate in the 120-150 ppm range. Due to symmetry, this compound will show a reduced number of signals in its ¹³C NMR spectrum.

Experimental Protocol: NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of an aromatic compound like this compound.

-

Sample Preparation:

-

Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual proton and carbon signals should not overlap with the analyte's signals.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

The instrument is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

The magnetic field homogeneity is optimized by "shimming" to obtain sharp resonance signals.

-

-

Spectral Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing:

-

The FID is converted into a spectrum using a Fourier transform.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Spectroscopic Analysis Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between the different spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Relationship between this compound's properties and spectroscopic techniques.

References

- 1. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. PhotochemCAD | Tetracene [photochemcad.com]

An In-depth Technical Guide to the Naphthacene Ring System

For Researchers, Scientists, and Drug Development Professionals

Naphthacene, also known as tetracene, is a polycyclic aromatic hydrocarbon (PAH) composed of four linearly fused benzene (B151609) rings. This pale orange, crystalline solid serves as a fundamental building block in a variety of applications, from organic electronics to medicinal chemistry. Its unique electronic properties and rigid, planar structure make it a subject of intense research interest. This guide provides a comprehensive overview of the this compound core, including its physicochemical properties, synthesis, and key applications, with a focus on data relevant to research and development.

Core Properties of this compound

This compound is the four-ringed member of the acene series, a class of organic compounds with linearly fused benzene rings. It is a molecular organic semiconductor, a property that drives its use in various electronic applications.[1]

Physicochemical and Spectroscopic Data

The intrinsic properties of the this compound molecule are summarized in the tables below. These data are critical for its application in materials science and for understanding its behavior in biological systems.

| Identifier | Value | Reference |

| IUPAC Name | Tetracene | [1] |

| Synonyms | This compound, Benz[b]anthracene, 2,3-Benzanthracene, Chrysogen, Rubene | [1][2][3] |

| CAS Number | 92-24-0 | [1][2] |

| Chemical Formula | C₁₈H₁₂ | [1][3] |

| Molar Mass | 228.29 g/mol | [1][3] |

| Physical Property | Value | Reference |

| Appearance | Pale orange to yellow crystalline powder | [1][2] |

| Melting Point | 357 °C (675 °F; 630 K) | [1][2] |

| Boiling Point | 436.7 °C (818.1 °F; 709.8 K) | [1] |

| Density | 1.35 g/cm³ | [4] |

| Water Solubility | Insoluble (1.507 µg/L at 25 °C) | [1][4] |

| Magnetic Susceptibility (χ) | -168.0·10⁻⁶ cm³/mol | [1] |

| Ionization Energy | ~7.0 eV | [5] |

| Electron Affinity | ~2.3 eV | [6] |

| Spectroscopic Property | Value | Reference |

| λmax (in solution) | 277 nm | [4] |

| Fluorescence Maxima | Exhibits green fluorescence in daylight | [2] |

| Absorption Spectrum | Characteristic bands in the 400-500 nm region | [7] |

Synthesis of the this compound Core

The synthesis of this compound has been approached through various methods since its initial discovery. Below are detailed protocols for two historically significant and practical synthetic routes.

Gabriel and Leupold Synthesis (1898)

This classical approach involves the condensation of phthalic anhydride (B1165640) with succinic acid, followed by reduction.[1][8]

Experimental Protocol:

-

Condensation: A mixture of phthalic anhydride (2 moles) and succinic acid (1 mole) is heated in the presence of a dehydrating agent such as sodium acetate. This condensation reaction forms a quinone intermediate.[1][8]

-

Reduction: The resulting quinone is then reduced to this compound using a reducing agent like zinc dust.[1][8] The crude product is purified by sublimation or recrystallization from a high-boiling solvent like xylene.[2]

Clar Synthesis (1939)

A more modern and widely cited method developed by Erich Clar involves a Friedel-Crafts acylation followed by cyclization and dehydrogenation.[1]

Experimental Protocol:

-

Friedel-Crafts Acylation: Phthalic anhydride is reacted with tetralin (1,2,3,4-tetrahydronaphthalene) in the presence of a Lewis acid catalyst, typically a mixture of AlCl₃, ZnCl₂, and NaCl.[1] This reaction is often carried out in a solvent like tetrachloroethane or benzene.[8]

-

Clemmensen Reduction: The keto-acid intermediate from the acylation step is subjected to a Clemmensen reduction (using zinc amalgam and hydrochloric acid) to reduce the ketone group.[1]

-

Cyclization and Dehydrogenation: The resulting product is then cyclized and dehydrogenated to form the final tetracene structure. Dehydrogenation can be achieved using a reagent like chloranil.[1]

A logical workflow for the Clar synthesis is presented below.

Caption: Workflow for the synthesis of this compound via the Clar method.

Applications in Research and Drug Development

The rigid, aromatic structure of this compound is a key feature in several areas of technology and medicine.

Organic Electronics

This compound is a p-type organic semiconductor and has been extensively studied for its charge transport properties.[4] It is utilized in:

-

Organic Field-Effect Transistors (OFETs): As the active channel material, enabling the fabrication of flexible and low-cost electronic devices.[1]

-

Organic Light-Emitting Diodes (OLEDs): Used as an emissive layer or host material due to its fluorescence.[1]

-

Organic Photovoltaics (OPVs): Its ability to absorb light and generate charge carriers makes it a candidate for solar cell applications.

Drug Development: The Tetracycline (B611298) Core

Perhaps the most significant application of the this compound ring system in drug development is its role as the central scaffold of the tetracycline class of antibiotics.[1][9]

-

Mechanism of Action: Tetracyclines function by binding to the 30S ribosomal subunit of bacteria, which inhibits the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This effectively blocks protein synthesis, leading to a bacteriostatic effect.

-

Structural Requirements: The antibacterial activity of tetracyclines is critically dependent on the integrity of the linearly fused DCBA this compound ring system.[9] Key pharmacophoric features include a C1-C3 diketo substructure, a C10-phenol, a C11-C12 keto-enol system, and a C4-dimethylamino group with a specific stereochemistry.[9] Chemical modifications at the upper peripheral region of the molecule have led to the development of semi-synthetic analogs with improved properties, such as doxycycline (B596269) and minocycline.

The generalized structure of tetracycline antibiotics highlights the importance of the this compound core.

Caption: Relationship between the this compound core and antibiotic activity.

Other Biological Activities

While the tetracyclines are the most prominent example, the broader class of naphthalene (B1677914) and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11][12] The lipophilic nature of the fused ring system facilitates passage through biological membranes, making it a valuable scaffold in medicinal chemistry.[11]

Conclusion

The this compound ring system is a versatile and powerful molecular framework. Its well-defined electronic properties have established it as a cornerstone material in organic electronics. In the realm of drug development, it forms the indispensable core of the life-saving tetracycline antibiotics. The continued exploration of this compound derivatives promises to unlock new applications in materials science and to provide novel scaffolds for the design of future therapeutic agents.

References

- 1. Tetracene - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. This compound | C18H12 | CID 7080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 92-24-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (CAS 92-24-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. mdpi.com [mdpi.com]

- 8. Sciencemadness Discussion Board - Ideas about Synthesis of Tetracene (also called Napthacene) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Thermochemical Properties of Naphthacene

For Researchers, Scientists, and Drug Development Professionals

Naphthacene, a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂, is a molecule of significant interest in materials science and organic electronics. A thorough understanding of its thermochemical properties is fundamental for its application in these fields and for the broader study of aromatic compounds. This technical guide provides a detailed overview of the core thermochemical data of this compound, outlines the experimental methodologies used for their determination, and illustrates the thermodynamic relationships governing these properties.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound, providing a compilation of experimentally determined and critically evaluated data. These values are essential for calculating reaction enthalpies, assessing molecular stability, and modeling thermal behavior.

Table 1: Enthalpy of Formation of this compound

| Property | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (gas) | 331.6 ± 4.4 | Micro-combustion calorimetry and literature sublimation data | [Nagano, as cited in 4] |

| Standard Molar Enthalpy of Formation (gas) | 342.6 ± 5.9 | [Roux et al., as cited in 4] | |

| Standard Molar Enthalpy of Formation (solid) | 206.7 ± 3.0 | Review and evaluation of literature data | [Roux, Temprado, et al., 2008, as cited in 6] |

Table 2: Enthalpy of Combustion of this compound

| Property | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Combustion (solid) | -9005.1 ± 1.8 | High-precision micro-combustion calorimetry | [1] |

| Standard Enthalpy of Combustion (solid) | -8956.9 ± 1.3 | Combustion calorimetry (reanalyzed) | [Magnus, Hartmann, et al., 1951, as cited and reanalyzed by Cox and Pilcher, 1970 in 6] |

Table 3: Enthalpy of Sublimation of this compound

| Property | Value (kJ/mol) | Temperature (K) | Method | Reference |

| Enthalpy of Sublimation | 31.69 | 433 - 483 | HSA | [Fielding and MacKay, 1964, as cited in 1] |

| Enthalpy of Sublimation | 28.01 | 459 | ME | [Inokuchi, Shiba, et al., 1952, as cited in 1] |

Experimental Protocols

The determination of the thermochemical properties of this compound relies on precise calorimetric and vapor pressure measurement techniques. The following sections detail the principles and general procedures for the key experimental methods cited.

Micro-Combustion Calorimetry

High-precision micro-combustion calorimetry is employed to determine the standard enthalpy of combustion of solid this compound.[1]

Methodology:

-

Sample Preparation: A small, precisely weighed pellet of high-purity this compound (typically a few milligrams) is placed in a crucible within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 3 MPa). A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Ignition and Combustion: The sample is ignited via a cotton fuse and a platinum wire. The complete combustion of this compound (C₁₈H₁₂) proceeds according to the following reaction: C₁₈H₁₂(s) + 21 O₂(g) → 18 CO₂(g) + 6 H₂O(l)

-

Calorimetric Measurement: The combustion bomb is submerged in a known mass of water within a well-insulated calorimeter. The temperature change of the water is meticulously measured with high-precision thermometers.

-

Data Analysis: The heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity is determined by calibrating the calorimeter with a standard substance of known enthalpy of combustion, such as benzoic acid.

-

Corrections: Corrections are applied for the heat of combustion of the fuse, the formation of nitric acid from residual nitrogen in the bomb, and for converting the data to standard state conditions (298.15 K and 1 bar). The standard enthalpy of combustion is then calculated from the corrected heat of combustion.

Knudsen Effusion Method

The Knudsen effusion method is a technique used to determine the vapor pressure of a solid, from which the enthalpy of sublimation can be derived.[2][3][4]

Methodology:

-

Sample Preparation: A small amount of solid this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber to ensure that the molecules effusing through the orifice do not collide with each other or with background gas molecules (molecular flow regime).

-

Effusion Measurement: At a constant, precisely controlled temperature, this compound sublimes, and the gaseous molecules effuse through the orifice. The rate of mass loss of the sample is measured over a period of time. This can be done by weighing the cell before and after the experiment or by using a sensitive microbalance in situ.

-

Vapor Pressure Calculation: The vapor pressure (P) inside the cell is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz-Langmuir equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass of this compound, and A is the area of the orifice.

-

Enthalpy of Sublimation Determination: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔH_sub) is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔH_sub/R

Thermodynamic Relationships and Visualization

The thermochemical properties of this compound are interconnected through fundamental thermodynamic laws, primarily Hess's Law. This law states that the total enthalpy change for a reaction is independent of the pathway taken. This relationship can be visualized to illustrate how the enthalpy of formation in the gaseous state can be derived from the experimentally determined enthalpy of combustion of the solid and the enthalpy of sublimation.

References

Illuminating the Core: A Technical Guide to Novel Naphthacenequinone Synthesis